Bromine-81
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14380-59-7 |
|---|---|
Molecular Formula |
BrH |
Molecular Weight |
81.9243 g/mol |
IUPAC Name |
bromane |
InChI |
InChI=1S/BrH/h1H/i1+1 |
InChI Key |
CPELXLSAUQHCOX-OUBTZVSYSA-N |
SMILES |
Br |
Isomeric SMILES |
[81BrH] |
Canonical SMILES |
Br |
Synonyms |
81Br isotope Br-81 isotope Bromine-81 |
Origin of Product |
United States |
Nuclear Characteristics of Bromine 81
Fundamental Nuclear Parameters of 81Br
The intrinsic properties of the Bromine-81 nucleus define its behavior and interactions at the subatomic level. These fundamental parameters are crucial for applications in various scientific fields, including nuclear magnetic resonance.
Nuclear Spin and Parity
The ground state of the this compound nucleus possesses a nuclear spin of 3/2. periodictable.comwebelements.comchemlin.org The parity of the nucleus, which describes the symmetry of the wave function, is negative. periodictable.com Therefore, the full designation for the nuclear spin and parity of 81Br is 3/2-. periodictable.comchemlin.org
Magnetic Dipole Moment
The magnetic dipole moment is a measure of the magnetic properties of the nucleus. For this compound, the recommended value for its magnetic dipole moment is +2.2686(6) nuclear magnetons (μN). chemlin.orgiaea.org Other reported values include 2.270562 μN and 2.270560 μ/μN. periodictable.comwebelements.com
Quadrupole Moment
The electric quadrupole moment quantifies the deviation of the nuclear charge distribution from spherical symmetry. This compound has a positive quadrupole moment, indicating a prolate (cigar-shaped) charge distribution. The measured value is approximately +0.2579(2) barns. chemlin.org Other sources have reported values of 0.276 barns and +0.262(3) barns. periodictable.comiaea.org
Nuclear g-factor
The nuclear g-factor is a dimensionless quantity that characterizes the magnetic moment of the nucleus. For this compound, the reported nuclear g-factor is 1.5124. chemlin.org Another source provides a value of 1.513708. buyisotope.com
| Parameter | Value |
| Nuclear Spin | 3/2 |
| Parity | - |
| Magnetic Dipole Moment | +2.2686(6) μN |
| Quadrupole Moment | +0.2579(2) barn |
| Nuclear g-factor | 1.5124 |
| Table 1: Fundamental Nuclear Parameters of 81Br |
Nuclear Binding Energy and Separation Energies of 81Br
The stability of an atomic nucleus is determined by its nuclear binding energy. For this compound, the total nuclear binding energy is approximately 703.80170809 MeV. chemlin.org This results in an average binding energy per nucleon of about 8.6889 MeV. chemlin.org Another source reports a total binding energy of 704.369141 MeV and a binding energy per nucleon of 8.695918 MeV. barwinski.net
The separation energies represent the energy required to remove a single nucleon (a proton or a neutron) from the nucleus. The energy required to separate one neutron (neutron separation energy) from 81Br is 10.1594(14) MeV. chemlin.org The energy needed to remove one proton (proton separation energy) is 7.5065(14) MeV. chemlin.org
| Energy Parameter | Value (MeV) |
| Total Nuclear Binding Energy | 703.80170809 chemlin.org |
| Average Binding Energy per Nucleon | 8.68890998 chemlin.org |
| Neutron Separation Energy | 10.1594(14) chemlin.org |
| Proton Separation Energy | 7.5065(14) chemlin.org |
| Table 2: Nuclear Binding and Separation Energies of 81Br |
Nuclear Isomers and Excited States of this compound
While the ground state of this compound is stable, it can exist in higher energy, excited states. chemlin.orgwikipedia.org One notable excited state is a nuclear isomer, which is a metastable state with a longer-than-usual half-life.
The known nuclear isomer of this compound has an excitation energy of 536.20(9) keV above the ground state. chemlin.orgchemlin.org This isomeric state, designated as 81mBr, has a half-life of 34.6 microseconds. chemlin.orgchemlin.org Its nuclear spin and parity are 9/2+. chemlin.orgchemlin.org
| Isomer | Excitation Energy (keV) | Half-life | Spin and Parity |
| 81mBr | 536.20(9) chemlin.orgchemlin.org | 34.6(28) μs chemlin.orgchemlin.org | 9/2+ chemlin.orgchemlin.org |
| Table 3: Nuclear Isomer of this compound |
Decay Pathways and Half-life of 81mBr
The nuclide 81Br has a known nuclear isomer, designated as 81mBr. A nuclear isomer is a metastable state of an atom caused by the excitation of one or more of its nucleons (protons or neutrons). 81mBr exists at an excitation energy of 536.20(9) keV above the ground state of 81Br. chemlin.orgwikipedia.org
The primary decay pathway for 81mBr is through an isomeric transition (IT). wikipedia.org In this process, the excited nucleus releases its excess energy and returns to the stable ground state of 81Br without a change in the number of protons or neutrons. This decay is characterized by a specific half-life, which is the time required for half of the excited nuclei in a sample to decay. The half-life of 81mBr has been measured to be 34.6(28) microseconds (μs). chemlin.orgwikipedia.org
Table 1: Decay Properties of 81mBr
| Property | Value |
|---|---|
| Nuclide | 81mBr |
| Excitation Energy | 536.20(9) keV |
| Decay Mode | Isomeric Transition (IT) |
| Decay Product | 81Br |
| Half-life | 34.6(28) μs |
Data sourced from ChemLin and Wikipedia. chemlin.orgwikipedia.org
Isotonic and Isobaric Relationships of 81Br
In nuclear physics, isotopes, isotones, and isobars describe the relationships between different nuclides. unacademy.com Isotones are nuclides that have the same number of neutrons (N) but different numbers of protons (Z). unacademy.com Isobars are nuclides of different chemical elements that share the same mass number (A), which is the total number of protons and neutrons in the nucleus. unacademy.com
This compound (81Br) has an atomic number (Z) of 35 and a mass number (A) of 81, which means it contains 46 neutrons (N = A - Z = 81 - 35). buyisotope.combuyisotope.com
Isotones of this compound: The isotones of 81Br are nuclides that also contain 46 neutrons. chemlin.orgchemlin.org
Table 2: Isotones of 81Br (N=46)
| Element (Symbol) | Nuclide | Protons (Z) | Neutrons (N) |
|---|---|---|---|
| Manganese (Mn) | 71Mn | 25 | 46 |
| Iron (Fe) | 72Fe | 26 | 46 |
| Cobalt (Co) | 73Co | 27 | 46 |
| Nickel (Ni) | 74Ni | 28 | 46 |
| Copper (Cu) | 75Cu | 29 | 46 |
| Zinc (Zn) | 76Zn | 30 | 46 |
| Gallium (Ga) | 77Ga | 31 | 46 |
| Germanium (Ge) | 78Ge | 32 | 46 |
| Arsenic (As) | 79As | 33 | 46 |
| Selenium (Se) | 80Se | 34 | 46 |
| Bromine (Br) | 81Br | 35 | 46 |
| Krypton (Kr) | 82Kr | 36 | 46 |
| Rubidium (Rb) | 83Rb | 37 | 46 |
| Strontium (Sr) | 84Sr | 38 | 46 |
| Yttrium (Y) | 85Y | 39 | 46 |
| Zirconium (Zr) | 86Zr | 40 | 46 |
| Niobium (Nb) | 87Nb | 41 | 46 |
| Molybdenum (Mo) | 88Mo | 42 | 46 |
| Technetium (Tc) | 89Tc | 43 | 46 |
| Ruthenium (Ru) | 90Ru | 44 | 46 |
| Rhodium (Rh) | 91Rh | 45 | 46 |
| Palladium (Pd) | 92Pd | 46 | 46 |
| Silver (Ag) | 93Ag | 47 | 46 |
| Cadmium (Cd) | 94Cd | 48 | 46 |
Data sourced from ChemLin. chemlin.org
Isobars of this compound: The isobars of 81Br are nuclides that also have a mass number of 81. chemlin.orgchemlin.org
Table 3: Isobars of 81Br (A=81)
| Element (Symbol) | Nuclide | Protons (Z) | Neutrons (N) |
|---|---|---|---|
| Copper (Cu) | 81Cu | 29 | 52 |
| Zinc (Zn) | 81Zn | 30 | 51 |
| Gallium (Ga) | 81Ga | 31 | 50 |
| Germanium (Ge) | 81Ge | 32 | 49 |
| Arsenic (As) | 81As | 33 | 48 |
| Selenium (Se) | 81Se | 34 | 47 |
| Bromine (Br) | 81Br | 35 | 46 |
| Krypton (Kr) | 81Kr | 36 | 45 |
| Rubidium (Rb) | 81Rb | 37 | 44 |
| Strontium (Sr) | 81Sr | 38 | 43 |
| Yttrium (Y) | 81Y | 39 | 42 |
| Zirconium (Zr) | 81Zr | 40 | 41 |
| Niobium (Nb) | 81Nb | 41 | 40 |
| Molybdenum (Mo) | 81Mo | 42 | 39 |
Data sourced from ChemLin. chemlin.org
Advanced Analytical Methodologies for Bromine 81 Isotope Ratio Determination
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) Applications
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) has emerged as a powerful technique for the precise and accurate measurement of bromine isotope ratios. it2isotopes.com This method allows for the interference-free measurement of Br⁺ signals at high mass resolution. it2isotopes.com A key challenge in bromine isotope analysis using MC-ICP-MS is the potential for memory effects, where residual bromine from previous samples can affect the accuracy of subsequent measurements. To counteract this, a common practice is the use of a 5 mmol L⁻¹ ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution in the sample, standard, and wash solutions. it2isotopes.com Furthermore, the removal of the major cation load from samples like seawater is often necessary and can be achieved through cation exchange chromatography. it2isotopes.com
Gas Chromatography (GC) Coupling for Compound-Specific Isotope Analysis (CSIA-Br)
A significant advancement in the application of MC-ICP-MS for bromine analysis is its coupling with Gas Chromatography (GC). researchgate.net This hyphenated technique, known as GC-MC-ICP-MS, enables Compound-Specific Isotope Analysis of Bromine (CSIA-Br), allowing for the determination of the isotopic composition of individual brominated organic compounds (BOCs) within complex mixtures. researchgate.netresearchgate.net CSIA-Br is of great interest in fields such as atmospheric chemistry and geochemistry for studying the sources and transformation pathways of these compounds. researchgate.netfilab.fr
In a typical GC-MC-ICP-MS setup, the gas chromatograph separates the different brominated compounds in a sample before they are introduced into the plasma source of the mass spectrometer. researchgate.net Research has demonstrated that this technique can achieve a precision of 0.3 per thousand (‰) for the analysis of brominated benzenes with an injection of 0.3 nanomoles of bromine. researchgate.net For larger sample sizes, the isotopic precision can be within a factor of three of the shot-noise limit, which represents the best possible statistical precision. researchgate.net
Precision Enhancement Strategies (e.g., Strontium External Spike)
Interactive Data Table: Precision of Bromine Isotope Analysis using MC-ICP-MS
| Analytical Method | Analyte | Achieved Precision | Reference |
| GC-MC-ICP-MS | Brominated Benzenes | 0.3‰ (for 0.3 nmol Br injected) | researchgate.net |
| GC-MC-ICP-MS with Strontium External Spike | Individual Brominated Organic Compounds | up to 0.1‰ (2σ) | researchgate.net |
Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) for Bromine-81
Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) is another robust technique for the determination of bromine stable isotopes. nih.govpsu.edu This method offers excellent precision and accuracy for ⁸¹Br analysis. researchgate.net A key advantage of CF-IRMS is the significant reduction in sample analysis time compared to older techniques, allowing for a much higher sample throughput. researchgate.net
Sample Preparation Protocols for CF-IRMS (e.g., Conversion to Methyl Bromide)
A critical step in the analysis of bromine isotopes by CF-IRMS is the conversion of bromide in the sample to a volatile compound suitable for introduction into the mass spectrometer. nih.govpsu.edu The most common method involves the conversion of bromide to methyl bromide (CH₃Br). nih.govpsu.edunih.gov This is typically a multi-step process. nih.gov
The procedure often begins with the precipitation of inorganic bromide from the sample as silver bromide (AgBr) using silver nitrate. researchgate.netnih.govpsu.edu The collected silver bromide is then reacted with methyl iodide (CH₃I) to produce methyl bromide gas. nih.govpsu.edu This reaction is often carried out in sealed vials at an elevated temperature (e.g., 80°C) for an extended period (e.g., 56 hours) to ensure complete conversion. nih.gov The resulting methyl bromide gas is then introduced into the CF-IRMS system, often coupled with a gas chromatograph for separation and purification. nih.gov
Reference Materials and Standardization (e.g., Standard Mean Ocean Bromide, SMOB)
As with all isotope ratio measurements, the use of reference materials and a standardized reporting scale is essential for data comparability. researchgate.net The internationally accepted reference material for bromine isotope ratio measurements is Standard Mean Ocean Bromide (SMOB). it2isotopes.comnih.govresearchgate.net All bromine isotope data are reported relative to SMOB on a delta (δ) scale, expressed in per mil (‰). researchgate.net
In a typical CF-IRMS analysis, the isotopic ratio of the sample-derived methyl bromide is measured against a set of reference gas pulses, which is also methyl bromide. nih.gov The results are then corrected and reported against SMOB. nih.gov Calibrated internal standards are also used during each analytical run to ensure accuracy and monitor instrument performance. nih.gov
Thermal Ionization Mass Spectrometry (TIMS) for this compound Isotopic Analysis
Thermal Ionization Mass Spectrometry (TIMS) is a highly sensitive technique renowned for its exceptional precision in isotope ratio measurements. nih.govrsc.org While more commonly applied to elements with lower ionization potentials, TIMS has been successfully utilized for the high-precision determination of bromine isotope ratios. dss.go.th
In the TIMS analysis of bromine, the sample is typically loaded onto a metal filament and heated under vacuum. analytik-jena.com This process causes the thermal ionization of the sample atoms. nih.gov For bromine, the analysis is often performed by measuring the Cs₂Br⁺ ions. researchgate.net The generated ions are then accelerated and separated based on their mass-to-charge ratio by a magnetic sector. nih.gov
Research has demonstrated that TIMS can achieve an external precision ranging from 0.09‰ to 0.18‰ for bromine isotope analysis with sample sizes of 10-20 micrograms of bromine. researchgate.net A significant advantage of the static multicollection method in TIMS is the relatively short data acquisition time, with 100 cycles being completed in just 8 minutes. researchgate.net
Interactive Data Table: Comparison of Analytical Methodologies for this compound Isotope Ratio Determination
| Methodology | Typical Sample Preparation | Key Advantages | Achieved Precision |
| MC-ICP-MS | Cation exchange chromatography | High throughput, compound-specific analysis capability | 0.1 - 0.3‰ |
| CF-IRMS | Conversion to methyl bromide | High sample throughput, excellent precision | ~0.2‰ |
| TIMS | Sample loading onto filament | Very high precision | 0.09 - 0.18‰ |
Isotope Fractionation and Geochemical/environmental Processes
Mechanisms of Bromine-81 Isotope Fractionation
Isotope fractionation of bromine is the process that leads to the unequal distribution of its two stable isotopes, 79Br and 81Br, between different substances or phases. This partitioning results from differences in their atomic mass, which influences their behavior in physical, chemical, and biological processes. The extent of fractionation is typically small due to the relatively small mass difference between the two isotopes.
Kinetic isotope effects (KIEs) are observed in unidirectional chemical reactions where the reaction rates for molecules containing different isotopes are not the same. In the case of bromine, molecules containing the lighter isotope, 79Br, generally react faster than those with the heavier 81Br isotope. youtube.com This results in the products of a reaction becoming enriched in 79Br, while the remaining reactant pool becomes progressively enriched in 81Br.
This phenomenon is a quantum mechanical effect related to the zero-point energy of a chemical bond. wikipedia.org The bond formed with the heavier 81Br isotope has a lower vibrational frequency and thus a lower zero-point energy, making it more stable and requiring more energy to break. wikipedia.org Consequently, reactions involving the cleavage of a carbon-bromine bond, a crucial step in the transformation of many brominated organic compounds, will exhibit a kinetic isotope effect. researchgate.netresearchgate.net Heavy atom isotope effects, such as those for bromine, are typically smaller than those for lighter elements, usually ranging between 1.02 and 1.10. e-bookshelf.de
The primary drivers of bromine isotope fractionation are the differences in chemical bond energy and the relative mass difference between 79Br and 81Br. The strength of a chemical bond is influenced by the mass of the isotopes involved; bonds with heavier isotopes are generally stronger. wikipedia.org This difference in bond energy is the root cause of both kinetic and equilibrium isotope effects. usgs.gov
The relative mass difference between isotopes is a key factor in determining the magnitude of fractionation. nih.gov Because the relative mass difference between 81Br and 79Br is smaller than that of lighter elements like chlorine (37Cl and 35Cl), the resulting isotope fractionation for bromine is expected to be less pronounced. usgs.gov Experimental studies on aqueous diffusion have shown that the isotope fractionation for bromine is approximately half that of chlorine, which is consistent with the expectations based on their relative mass differences. nih.gov
This compound Isotope Variability in Natural Systems
The isotopic composition of bromine in natural materials is expressed using the delta notation (δ81Br) in parts per thousand (‰) relative to the Standard Mean Ocean Bromide (SMOB) reference material. it2isotopes.com While bromine is often considered a conservative tracer, measurable variations in δ81Br occur in various geological settings, providing insights into fluid sources, transport processes, and chemical reactions.
Significant variations in δ81Br have been observed in terrestrial fluids, particularly in groundwater and formation brines. The range of δ81Br values in these systems is relatively modest compared to lighter stable isotopes but is analytically significant. Published data indicate that most δ81Br values in groundwater and evaporite-related systems fall between -1.5‰ and +3.35‰. mdpi.com
The largest variations are often found in deep, saline formation waters, such as those associated with oil fields. researchgate.net For instance, deep groundwaters in the Siberian Platform have shown a wide range of δ81Br values, from -0.80‰ to as high as +3.35‰. researchgate.net High δ81Br values in fluids are often associated with organic-rich formations, suggesting that interactions with organically bound bromine can significantly influence the isotopic composition. mdpi.com
| Material | Reported δ81Br Range (‰ vs. SMOB) | Reference |
|---|---|---|
| Groundwater and Evaporites | -1.5 to +3.35 | mdpi.com |
| Deep Groundwater (Siberian Platform) | -0.80 to +3.35 | researchgate.net |
| Oil-Field Formation Waters | Among the largest variations observed | researchgate.net |
| Fluids from Organic-Rich Formations | Often exhibit high δ81Br values (>2.00‰) | mdpi.com |
Evaporite deposits, formed by the precipitation of minerals from evaporating brines, are important archives of halogen geochemistry. During the precipitation of halide minerals like halite, isotope fractionation occurs between the solid and the residual brine. Studies of terrestrial saline lakes have shown that during evaporative salt precipitation, the heavier 81Br isotope is preferentially enriched in the residual fluid compared to the precipitated salt. nih.gov The known range of δ81Br values in both terrestrial and marine evaporites and their associated fluids is relatively constrained, with values typically less than +1.5‰. mdpi.com
| System | 81Br Enrichment | Observation | Reference |
|---|---|---|---|
| Evaporative Salt Precipitation | Residual Brine | Enriched in 81Br | nih.gov |
| Precipitated Salt | Depleted in 81Br | ||
| Terrestrial Evaporites & Fluids | - | δ81Br values < 1.3‰ | mdpi.com |
| Marine Evaporites & Fluids | - | δ81Br values < 1.5‰ |
Fluid inclusions, which are microscopic pockets of fluid trapped within minerals during their growth, can preserve the isotopic composition of ancient hydrothermal and basinal fluids. The analysis of halogens, including bromine, within these inclusions provides a powerful tool for tracing the origin and evolution of these fluids. usgs.govusgs.gov While direct δ81Br measurements on the minute amounts of fluid in inclusions are analytically challenging, the established principles of bromine isotope fractionation suggest that these fluids should record isotopic variations reflecting their source and subsequent geochemical processing.
Anthropogenic Influences on this compound Isotope Ratios
Human activities have introduced a variety of bromine compounds into the environment, and these anthropogenic sources often have distinct this compound isotopic signatures compared to natural sources.
Industrially produced organic bromine compounds (BOCs) are used in a wide range of applications, including flame retardants, pesticides, and pharmaceuticals. These synthetic compounds can exhibit a significant range of δ⁸¹Br values.
A study of six industrially synthesized BOCs found δ⁸¹Br values ranging from -4.3‰ to -0.4‰. researchgate.net This is in contrast to the δ⁸¹Br value of a naturally produced analogue, 2,4-dibromophenol (B41371), which had an average value of +0.2‰. researchgate.net The industrial version of 2,4-dibromophenol had a distinctly different average δ⁸¹Br value of -1.1‰. researchgate.net The variability in the isotopic composition of industrial BOCs is likely due to differences in starting materials, synthesis routes, and purification processes. researchgate.net
| Compound | Source | Average δ⁸¹Br (‰ vs. SMOB) |
|---|---|---|
| 2,4-dibromophenol | Natural | +0.2 ± 1.6 |
| 2,4-dibromophenol | Industrial | -1.1 ± 0.9 |
| Various Industrial BOCs | Industrial | -4.3 to -0.4 |
The distinct isotopic signatures of natural and anthropogenic bromine compounds provide a basis for differentiating their sources in the environment. By analyzing the δ⁸¹Br values of environmental samples, it is possible to trace the origin and fate of bromine contamination.
The statistically significant difference of approximately 1.4‰ between natural and industrial 2,4-dibromophenol demonstrates the potential of using δ⁸¹Br data for source apportionment. researchgate.net Four out of the six industrial compounds analyzed in one study were found to be significantly different from the natural sample. researchgate.net This indicates that compound-specific bromine isotope analysis can be a valuable tool for distinguishing between natural and anthropogenic sources of specific BOCs. researchgate.net However, it is important to note that the small isotopic variability among some industrial BOCs can present a challenge for source tracking. researchgate.net
This compound as a Geochemical and Hydrological Tracer
The conservative nature of the bromide ion in many aqueous systems, combined with variations in the isotopic abundance of this compound, makes it a useful tracer in geochemical and hydrological investigations.
Bromide (Br⁻) is a widely used conservative tracer in groundwater studies to determine flow paths, travel times, and dispersion. usgs.govepa.gov While many studies use bromide concentration as the primary tracer, the isotopic composition of bromine (δ⁸¹Br) can provide additional, valuable information about solute sources and transport processes.
In the southwestern Great Artesian Basin, δ⁸¹Br values in groundwater were observed to increase from +0.66‰ near the recharge area to +1.04‰ about 150 km downgradient. researchgate.net This isotopic enrichment along the flow path, coupled with other geochemical data, helps in understanding the sources of solutes and the hydrogeological regime of the aquifer. researchgate.net The range of δ⁸¹Br values in groundwater can vary depending on the source, with values from halite dissolution, crystalline rocks, and sedimentary formations showing distinct ranges. researchgate.net
The application of δ⁸¹Br as a tracer is particularly promising for elucidating the origin and evolution of formation waters in sedimentary basins. researchgate.net
| Groundwater Origin | δ⁸¹Br Range (‰ vs. SMOB) |
|---|---|
| Seawater and evaporated seawater | -0.31 to +0.27 |
| Halite dissolution | +0.62 to +0.88 |
| Crystalline massifs | +0.42 to +3.07 |
| Sedimentary structures | +0.09 to +1.22 |
Assessment of Bromide Conservative Behavior in Complex Environmental Matrices
The bromide ion (Br⁻) is frequently utilized as a conservative tracer in hydrological and environmental studies to track the movement of water and solutes. nih.gov Its conservative nature is assumed due to its high solubility and general lack of reactivity. However, emerging research utilizing the isotopic signature of bromine, specifically the ratio of this compound (⁸¹Br) to Bromine-79 (⁷⁹Br) expressed as δ⁸¹Br, has revealed that bromide does not always behave conservatively, particularly in complex environmental matrices like soils and deep groundwater systems. researchgate.netresearchgate.net Isotopic analysis of ⁸¹Br provides a sophisticated tool to assess the processes affecting bromide transport and to challenge the assumption of its conservative behavior.
Isotope fractionation, the partitioning of isotopes between different phases or compounds, can indicate when bromide has been involved in chemical or physical processes. wikipedia.org While physical processes like aqueous diffusion cause minor, predictable fractionation, biogeochemical reactions can lead to more significant isotopic shifts, providing evidence of non-conservative behavior. researchgate.net For instance, studies in deep groundwater have identified a wide range of δ⁸¹Br values, suggesting that processes beyond simple mixing are influencing bromide concentrations. In the deep groundwaters of the Siberian Platform, δ⁸¹Br values have been observed to range from -0.80‰ to +3.35‰ relative to Standard Mean Ocean Bromide (SMOB). researchgate.net Similarly, saline formation waters from sedimentary and crystalline rock environments have shown δ⁸¹Br values ranging from 0.00‰ to +1.80‰. researchgate.net These variations point to complex histories involving water-rock interactions, potential microbial activity, or diffusion processes over geological timescales. bac-lac.gc.ca
The most significant challenge to bromide's conservative tracer status comes from studies in organic-rich environments like topsoils. Research has shown that bromide can be incorporated into organic matter through a process called bromination, which is mediated by microbial activity. researchgate.net This conversion of inorganic bromide to organic bromine represents a sink for the bromide tracer, leading to an underestimation of its transport if only the dissolved phase is measured. A lysimeter study demonstrated this non-conservative behavior, where significantly less bromide was leached from an arable soil column compared to a control column with sand and gravel. researchgate.net This retention is attributed to biological incorporation, a process that would alter the δ⁸¹Br signature of the remaining dissolved bromide pool.
Furthermore, the addition of bromide as a tracer can itself influence biogeochemical processes. High concentrations of potassium bromide (KBr) have been shown to inhibit the mineralization of pesticides in agricultural soils, indicating a direct impact on the microbial community. nih.govgeus.dk This interaction demonstrates that bromide is not always a passive bystander in soil systems. The isotopic fractionation associated with these microbial interactions can therefore serve as a key indicator of bromide's reactivity. By analyzing the δ⁸¹Br values in soil water, researchers can identify whether bromide is being sequestered or transformed, thus providing a more accurate assessment of water and solute transport than concentration data alone.
The analysis of ⁸¹Br offers a powerful method for verifying the conservative assumption on a site-by-site basis. In environments where bromide behavior is uncertain, δ⁸¹Br measurements can distinguish between simple physical mixing and reactive transport, improving the accuracy of hydrological models and contaminant leaching assessments. researchgate.net
Interactive Data Table: Reported δ⁸¹Br Values in Various Environmental Matrices
The following table summarizes the range of this compound isotope fractionation (δ⁸¹Br) observed in different geochemical and environmental settings, as reported in scientific literature. The values are expressed in per mille (‰) relative to Standard Mean Ocean Bromide (SMOB).
| Environmental Matrix | Reported δ⁸¹Br Range (‰ vs. SMOB) | Reference |
| Deep Groundwater (Siberian Platform) | -0.80 to +3.35 | researchgate.net |
| Saline Formation Waters & Brines | 0.00 to +1.80 | researchgate.net |
| Cambrian Groundwaters (Appalachian Basin) | High δ⁸¹Br values (specific range not stated) | bac-lac.gc.ca |
| Silurian Groundwaters (Michigan Basin) | Low δ⁸¹Br values (specific range not stated) | bac-lac.gc.ca |
| Expelled Pore Water (Clay Compaction) | 0.9 to 1.5 | researchgate.net |
| Industrially Produced Brominated Compounds | As low as -4.3 | researchgate.net |
Spectroscopic Probes of Bromine 81 Environments
Nuclear Magnetic Resonance (NMR) Spectroscopy of 81Br
Bromine-81 (81Br), with a nuclear spin of I = 3/2, is an NMR active nucleus that serves as a sensitive probe for investigating local chemical environments. chemlin.orgnorthwestern.edu Although its quadrupolar nature presents certain challenges, advancements in NMR spectroscopy have enabled its application across various scientific disciplines to elucidate structure, dynamics, and interactions at the atomic level. Of the two stable bromine isotopes, 81Br is often the preferred nucleus for NMR studies due to its higher relative sensitivity compared to 79Br. huji.ac.il
Solid-State NMR (SSNMR) Methodologies and Challenges for Quadrupolar Nuclei
The study of quadrupolar nuclei like 81Br by solid-state NMR (SSNMR) is often complicated by the interaction between the nuclear electric quadrupole moment and the surrounding electric field gradient (EFG). This interaction leads to significant broadening of the NMR signal, which can span several megahertz, making spectra difficult to acquire and interpret. acs.org
To overcome these challenges, specialized pulse sequences and techniques have been developed. For instance, the Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) and Solomon echo pulse sequences are employed to acquire 81Br SSNMR spectra, particularly in high magnetic fields. acs.org These methods help to manage the broad spectral lines and enhance sensitivity. Despite the large quadrupolar interactions, these techniques have made it possible to characterize ionic bromide systems effectively. acs.org
Characterization of Local Structure and Symmetry in Inorganic Systems (e.g., Alkaline Earth Metal Bromides)
81Br SSNMR spectroscopy is a powerful tool for characterizing the local structure and symmetry around bromide ions in inorganic compounds. acs.org By analyzing the NMR parameters, such as the quadrupolar coupling constant (CQ) and the chemical shift anisotropy, detailed information about the coordination environment of the bromine nucleus can be obtained.
A notable application of 81Br SSNMR is in the study of alkaline earth metal bromides. Research on compounds such as calcium bromide (CaBr2), strontium bromide (SrBr2), and barium bromide (BaBr2), as well as their hydrated forms, has demonstrated the sensitivity of 81Br NMR to the local environment. acs.org For example, the presence of water molecules in the coordination sphere of the bromide ion leads to significant changes in the quadrupolar coupling constant and isotropic chemical shift, allowing for the differentiation of various hydrated states. acs.org
Table 1: 81Br NMR Parameters for Select Alkaline Earth Metal Bromides
| Compound | Magnetic Field (T) | Quadrupolar Coupling Constant (CQ) (MHz) | Isotropic Chemical Shift (δiso) (ppm) |
| CaBr2 | 21.1 | 62.7 | 175 |
| SrBr2 | 21.1 | 35.5 | 150 |
| BaBr2 | 21.1 | 24.0 | 110 |
| MgBr2·6H2O | 11.75 | 5.3 | 25 |
| SrBr2·6H2O | 11.75 | 1.8 | 30 |
| BaBr2·2H2O | 11.75 | 12.3 | 55 |
Dynamics of Ionic Liquids and Molten Salts via 81Br NMR
Studies on room temperature ionic liquids (RTILs) like 1-butyl-3-methylimidazolium bromide ([C4mim]Br) have utilized 81Br NMR to investigate their structure and dynamics in both liquid and crystalline states. In the crystalline state, the 81Br quadrupolar coupling constants were found to be significantly higher than in the liquid state, suggesting a more ordered structure in the solid phase. As the temperature increases in the liquid state, the degree of structural order decreases.
Investigation of Ion-Solvent and Ion-Ion Interactions in Electrolyte Solutions
81Br NMR is a valuable technique for studying the intricate interactions between ions and solvent molecules, as well as between the ions themselves, in electrolyte solutions. The chemical shift and relaxation rates of 81Br are sensitive to changes in its immediate chemical environment, providing insights into solvation shells and the formation of ion pairs. While direct 81Br NMR studies on electrolyte solutions are less common, the principles of using NMR to probe these interactions are well-established. For instance, changes in the NMR resonance frequencies of ions as a function of concentration and temperature can help differentiate the effects of solvation and ion pairing.
Ligand-Protein Interaction Studies utilizing 81Br NMR
The interaction of bromide ions with proteins can be investigated using 81Br NMR spectroscopy. This technique is particularly useful for probing the binding of ligands to macromolecules. When a bromide ion binds to a protein, its local environment changes, which in turn affects the 81Br NMR signal. By observing changes in the linewidth or relaxation rates of the 81Br signal, information about the binding event can be obtained. This approach has been used to study the binding of bromide ions to various proteins, providing insights into the nature of the binding sites.
Magnetic Hyperfine Field and Spin-Lattice Relaxation Studies in Ferromagnetic Materials
In the realm of materials science, 81Br NMR has been employed to investigate the magnetic properties of ferromagnetic materials. A key example is the study of chromium(III) bromide (CrBr3), a ferromagnetic compound. In such materials, the 81Br nucleus experiences a magnetic hyperfine field, which is an internal magnetic field arising from the surrounding electrons. aps.org
The presence of this hyperfine field causes a significant shift in the 81Br NMR resonance frequency. aps.org By measuring this shift, the magnitude of the magnetic hyperfine field at the bromine site can be determined. For CrBr3, the hyperfine field was estimated to be approximately 36 kOe at 0 K. aps.org
Furthermore, 81Br NMR spin-lattice relaxation time (T1) measurements provide information about the dynamic magnetic environment. In CrBr3, the spin-lattice relaxation rates for 81Br were found to be an order of magnitude faster than what would be expected from relaxation due to the Raman scattering of spin waves, suggesting other relaxation mechanisms are at play. aps.org
Table 2: 81Br NMR Resonance Frequencies in Ferromagnetic CrBr3 at 1.48 K
| Isotope | Resonance Frequency (MHz) |
| 81Br | 55.321 ± 0.010 |
| 81Br | 121.61 ± 0.10 |
Development and Application of Benchtop NMR Systems for 81Br Observation
The observation of this compound (81Br) via Nuclear Magnetic Resonance (NMR) spectroscopy has traditionally been challenging. As a quadrupolar nucleus with a spin quantum number greater than ½, 81Br exhibits rapid relaxation, leading to broad signals that are often difficult to detect with high-resolution spectrometers. oxinst.comhuji.ac.il Consequently, solid-state NMR has been the primary method for its study. oxinst.com However, recent technological advancements have led to the development of compact, cryogen-free benchtop NMR systems, which are making the analysis of quadrupolar nuclei like 81Br more accessible. news-medical.netoxinst.combohrium.com
These benchtop spectrometers offer significant advantages in terms of cost, operational simplicity, and portability, allowing them to be used directly in typical laboratory or industrial environments without the need for specialized infrastructure. oxinst.comresearchgate.netbruker.comnews-medical.net Systems like the Oxford Instruments X-Pulse are equipped with fully tunable broadband capabilities, enabling the observation of a wide range of NMR-active nuclei, including 81Br, on a single, compact instrument. oxinst.comnews-medical.net
Despite the lower magnetic fields of benchtop systems compared to high-field superconducting magnets, they are sufficient for a wide array of chemical analyses. oxinst.com A practical application was demonstrated by running 81Br NMR on a 60 MHz X-Pulse system using a 3 mol/l solution of potassium bromide in D2O. The 81Br isotope produced a narrower signal (linewidth of 395 Hz) compared to 79Br (linewidth of 539 Hz), making it a more favorable nucleus for solution NMR studies. oxinst.com This development expands the utility of NMR, allowing non-expert users to perform analyses for quality control and reaction monitoring directly at the workbench. news-medical.netmagritek.commdpi.comoxinst.com
| Property | 79Br | 81Br |
| Natural Abundance (%) | 50.69 | 49.31 |
| Spin (I) | 3/2 | 3/2 |
| Frequency @ 1.4T (MHz) | 14.93 | 16.09 |
| Quadrupole Moment (fm2) | +0.313 | +0.262 |
| Receptivity vs 13C | 446 | 507 |
Table 1. NMR properties of Bromine-79 and this compound isotopes. oxinst.com
Nuclear Quadrupole Resonance (NQR) Spectroscopy of 81Br
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that serves as a powerful probe for quadrupolar nuclei like 81Br. du.ac.in Unlike NMR, NQR is a "zero-field" method, meaning it does not require an external magnetic field. du.ac.inimfm.si The technique detects transitions between nuclear spin states that are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. du.ac.inillinois.edu This EFG is generated by the surrounding electron distribution, making NQR frequencies highly sensitive to the local chemical and crystallographic environment. imfm.sirsc.org
For bromine compounds, direct detection of 79Br or 81Br in solid-state NMR is often impractical due to the extremely large spectral widths, even at very high magnetic fields. rsc.orgresearchgate.net NQR, in contrast, offers comparatively sharp resonances, making it a more suitable technique for studying these nuclei in the solid state. rsc.orgresearchgate.netrsc.org The 81Br NQR transition frequencies in brominated aromatic compounds can be spread over a wide range, sometimes as large as 40 MHz. acs.org
Determination of Quadrupolar Interaction Parameters (CQ, ηQ) and Correlations with Structure
The interaction between the nuclear quadrupole moment (eQ) and the EFG tensor (eq) is described by two key parameters: the nuclear quadrupole coupling constant (CQ) and the asymmetry parameter (ηQ). CQ is a measure of the strength of the interaction, while ηQ describes the deviation of the EFG from axial symmetry. nih.govnih.gov For spin-3/2 nuclei like 81Br, a single transition frequency is observed in a one-dimensional NQR spectrum, which is related to both CQ and ηQ. nih.gov
To determine CQ and ηQ individually, techniques such as Zeeman-perturbed NQR or two-dimensional nutation NQR can be employed. nih.gov These parameters are extremely sensitive to subtle variations in molecular structure and the local crystalline environment. nih.gov For instance, in a study of n-alkyltrimethylammonium bromide salts, both 14N and 81Br were found to be sensitive probes for small structural changes, with the NMR properties being influenced by mobility, deviations in C-N-C bond angles, and variations in the nitrogen-bromine distance. nih.gov
| Compound | 81Br NQR Frequency (νQ) (MHz) | Asymmetry Parameter (ηQ) | Quadrupole Coupling Constant (CQ) (MHz) |
| KHgBr3·H2O (Site 1) | 114.21 | 0.005 | 228.42 |
| KHgBr3·H2O (Site 2) | 113.12 | 0.005 | 226.24 |
| KHgBr3·H2O (Site 3) | 57.08 | 0.465 | 108.76 |
Table 2. Experimental 81Br NQR parameters for KHgBr3·H2O at 295 K, determined from Zeeman effect measurements on a single crystal. researchgate.net
Analysis of Halogen-Bonded Adducts and Pharmaceutical Polymorphs
The high sensitivity of 81Br NQR to the local electronic environment makes it an excellent tool for studying intermolecular interactions such as halogen bonds. rsc.orgnih.gov Halogen bonding is a directional interaction between an electron-deficient region on a halogen atom and a Lewis base. researchgate.net Studies on co-crystals involving C–Br···N halogen bonds have shown that the formation of a halogen bond leads to a measurable shift in the 81Br NQR frequency. nih.gov A clear trend is observed where the quadrupolar coupling constant (CQ) increases as the halogen bond distance decreases. rsc.orgrsc.orgnih.gov This correlation is so precise that 79/81Br NQR can distinguish between two symmetry-independent halogen bonds within the same crystal structure, a feat not always possible with 13C or 15N solid-state NMR. nih.gov This makes NQR a rapid and reliable method for identifying the presence of halogen bonds. rsc.orgresearchgate.netrsc.org
In the pharmaceutical industry, controlling the polymorphic form of an active pharmaceutical ingredient (API) is critical, as different polymorphs can have different physical properties. rsc.org Because NQR is highly sensitive to the crystallographic environment, it can effectively distinguish between different polymorphs. rsc.orgresearchgate.net The NQR frequencies serve as a unique fingerprint for each crystalline phase. researchgate.net This high selectivity allows for the identification and quantification of different polymorphs, often with minimal sample preparation, making it a valuable technique for quality control in pharmaceutical manufacturing. imfm.sirsc.orgimfm.si
Monitoring Dispersion and Intermolecular Contacts in Polymer Matrices (e.g., Brominated Flame Retardants)
81Br NQR spectroscopy is also a valuable tool for materials science, particularly for studying polymer blends. The technique has been successfully used to monitor the dispersion of brominated flame retardants within polymer matrices. acs.org The 81Br NQR transition frequencies are sensitive to intermolecular contacts, such as those between bromine atoms on adjacent flame retardant molecules. acs.org
In a study using a pulse NQR spectrometer, the 81Br spectra of several brominated aromatic flame retardants were recorded both as pure materials and when mixed into polymers. acs.org By analyzing the shifts and changes in the NQR frequencies, researchers can gain insight into how well the flame retardant is dispersed throughout the polymer. This information is crucial for understanding and optimizing the performance of these materials. acs.org
Inductive Effects and Hammett σ Value Correlations in Organic Compounds
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orglibretexts.org It relates reaction rates and equilibrium constants using a substituent constant (σ) and a reaction constant (ρ). wikipedia.orgutexas.edu The substituent constant, σ, reflects the electronic influence (inductive and resonance effects) of a substituent. libretexts.org
The NQR frequency of a nucleus is directly related to the electric field gradient at that nucleus, which is in turn influenced by the electronic effects of substituents on the molecule. acs.org Consequently, correlations can be established between 81Br NQR frequencies and Hammett σ values for a series of substituted organic compounds. For brominated aromatics, it has been shown that electron-withdrawing substituents on the aromatic ring affect the 79/81Br NQR transition frequencies. acs.org Such correlations provide a quantitative measure of the transmission of electronic effects through the molecular framework. nih.gov
High-Resolution Infrared Spectroscopy of Atomic Bromine
High-resolution infrared (IR) spectroscopy provides detailed insights into the energy levels of atomic bromine. aip.org Studies have been conducted on bromine atoms trapped in cryogenic solid matrices, such as solid parahydrogen (pH2) and orthodeuterium (oD2), which provide a weakly interacting environment. aip.orgnih.gov
These experiments have focused on the weak spin-orbit (SO) transition of the bromine atom, 2P1/2 ← 2P3/2. aip.orgnih.gov In addition to this fundamental transition, researchers have observed a series of "double transitions" where the excitation of the bromine atom occurs simultaneously with an excitation of the solid hydrogen host matrix (e.g., phonon, rotational, or vibrational excitations). aip.orgnih.gov
By using high-resolution Fourier-transform infrared (FTIR) spectrometers, with resolutions as fine as 0.01 cm-1, it is possible to resolve the hyperfine structure of the atomic transitions. aip.org This fine structure arises from the interaction between the nuclear spin and the total electronic angular momentum of the atom. nih.gov Analysis of these high-resolution spectra allows for the determination of precise spectroscopic constants for atomic bromine. ecnu.edu.cnacs.org
| Transition | Host Matrix | Frequency (cm-1) |
| Br SO + S0(0) | pH2 | 4027.7 |
| Br SO + Q1(0) | pH2 | 7830.2 |
| Br SO + S1(0) | pH2 | 8366.1 |
| Br SO + S0(0) | oD2 | 3850.6 |
| Br SO + Q1(0) | oD2 | 6664.8 |
| Br SO + S1(0) | oD2 | 7244.6 |
Table 3. Frequencies of selected double transitions involving the Bromine spin-orbit (SO) excitation and host matrix excitations in solid parahydrogen (pH2) and orthodeuterium (oD2). aip.org
Hyperfine and Isotope Resolved Transitions in Low-Temperature Matrices
The study of this compound (⁸¹Br) in low-temperature matrices provides a powerful method for elucidating the subtle interactions between this isotope and its immediate environment. By isolating molecules containing ⁸¹Br in inert gas matrices at cryogenic temperatures, researchers can resolve hyperfine and isotopic spectral features that are often obscured in the gas or liquid phase. These high-resolution spectroscopic techniques offer a detailed window into the electronic structure and local environment of the bromine atom.
One of the primary techniques for probing the hyperfine interactions of ⁸¹Br, a nucleus with a spin of I = 3/2, is Nuclear Quadrupole Resonance (NQR) spectroscopy. acs.orgrsc.org NQR spectroscopy measures the interaction between the nuclear electric quadrupole moment of the ⁸¹Br nucleus and the electric field gradient (EFG) at the nucleus, which is created by the surrounding electron distribution. This interaction splits the nuclear spin energy levels, and the frequencies of the transitions between these levels are highly sensitive to the local chemical environment.
The ⁸¹Br NQR transition frequencies in brominated aromatic compounds, for instance, are influenced by two main factors: the presence of electron-withdrawing substituents on the aromatic ring and intermolecular interactions, such as those with other bromine atoms in a crystal lattice. acs.org Theoretical models, including ab initio calculations using methods like the Becke's three-parameter Lee-Yang-Parr (B3LYP) density functional theory, have been employed to predict ⁸¹Br NQR transition frequencies. acs.org These calculations can help to narrow the search range for experimental NQR frequency searches, which can be extensive due to the wide frequency range over which ⁸¹Br transitions occur in brominated aromatics. acs.org
The sensitivity of ⁸¹Br NQR has been demonstrated in the characterization of halogen bonds in supramolecular assemblies. rsc.org For example, in cocrystals of 1,4-dibromotetrafluorobenzene (B1210529) with nitrogen-containing heterocycles, ⁷⁹/⁸¹Br NQR was used to probe the electronic changes in the C–Br⋯N halogen bonding motif. rsc.org By measuring both the quadrupolar coupling constant (C_Q_) and the asymmetry parameter (η), researchers can gain insights into the geometry of the halogen bond, with the C_Q_ value showing a good correlation with the length of the halogen bond. rsc.org
Isotope effects are also a key aspect of the spectroscopic analysis of bromine-containing molecules. The presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, gives rise to distinct isotopic signatures in various forms of spectroscopy. jove.comyoutube.com For example, in the resonance fluorescence spectrum of molecular bromine (Br₂), the fine structure can be explained by the presence of the three molecular isotopes (⁷⁹Br-⁷⁹Br, ⁷⁹Br-⁸¹Br, and ⁸¹Br-⁸¹Br) and their corresponding rotational and vibrational quantum number transitions. aps.org
The following table summarizes representative ⁸¹Br NQR data for a brominated compound, illustrating the sensitivity of the technique to the crystallographic environment of the bromine atoms.
| Compound | ⁸¹Br NQR Frequency (MHz) at 295 K | Nuclear Quadrupole Coupling Constant (e²qQ/h) (MHz) | Asymmetry Parameter (η) |
|---|---|---|---|
| KHgBr₃·H₂O (Site 1) | - | 228.42 | 0.005 |
| KHgBr₃·H₂O (Site 2) | - | 226.24 | 0.005 |
| KHgBr₃·H₂O (Site 3) | - | 108.76 | 0.465 |
Data sourced from Zeeman effect measurements on a single crystal of KHgBr₃·H₂O. researchgate.net
X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Bromine Speciation
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to determine the chemical speciation of bromine in a wide variety of materials. uu.nlgeoscienceworld.orguu.nl By probing the electronic transitions from the bromine 1s core level to unoccupied electronic states, Bromine K-edge XANES provides detailed information about the oxidation state, coordination environment, and the nature of the atoms bonded to the bromine atom. nih.govuhi.ac.uk
The position of the bromine K-edge, which is approximately 13470 eV, is sensitive to the formal oxidation state of the bromine atom. nih.gov Generally, a higher oxidation state results in a shift of the absorption edge to higher energies. Furthermore, the shape of the XANES spectrum, including pre-edge features and the features in the post-edge region, is influenced by the local geometry and the number and type of atoms bonded to the bromine. nih.govuhi.ac.uk
This technique has been successfully applied to differentiate between various bromine species. For instance, XANES can distinguish between aliphatic and aromatic organobromine compounds. nih.govuhi.ac.uk The distances from the bromine to the first shell of carbon atoms are typically shorter for aromatic compounds, which is reflected in the XANES and the associated Extended X-ray Absorption Fine Structure (EXAFS) spectra. nih.govuhi.ac.uk
In the pharmaceutical industry, Bromine K-edge XANES has been used to evaluate the solid-state forms of active pharmaceutical ingredients (APIs) that are hydrobromide salts. nih.gov The technique can discriminate between different crystalline forms (polymorphs) and solid dispersions of APIs based on the distinct shapes of their XANES spectra, which arise from differences in the interatomic interactions of the bromide ions within the crystal structures. nih.gov Linear combination fitting of the XANES spectra can also be used to quantify the proportions of different forms in a mixed powder. nih.gov
The application of XANES to environmental and geochemical samples has also proven valuable. Studies have used bromine XANES to investigate the biogeochemical cycling of bromine, including the formation and degradation of organobromine compounds in marine and terrestrial systems. researchgate.net The spectra of organobromine compounds typically exhibit sharp pre-edge peaks corresponding to 1s → σ* or π* transitions associated with the C-Br bond, with slight energy differences depending on the C-Br bond length in aliphatic versus aromatic compounds. researchgate.net
The following table provides a conceptual overview of how different bromine species can be distinguished based on their Bromine K-edge XANES spectral features.
| Bromine Species | General XANES Feature | Relative Edge Position |
|---|---|---|
| Inorganic Bromide (e.g., KBr) | Broad, less defined pre-edge features | Lower Energy |
| Aliphatic Organobromine | Sharp pre-edge peak (1s → σ) | Higher Energy |
| Aromatic Organobromine | Sharp pre-edge peak (1s → σ/π*), often at a slightly different energy than aliphatic | Higher Energy |
This table presents generalized trends in Bromine K-edge XANES spectra.
Nuclear Reactions and Decay Studies Involving Bromine 81
Neutron Interaction Studies with Bromine-81
The study of how neutrons interact with the this compound nucleus provides fundamental data on its structure and the forces within. These studies are often conducted using time-of-flight spectrometers which allow for precise energy measurements.
Neutron resonance analysis is a key technique for probing the excited states of a nucleus. When the energy of an incident neutron matches the energy of an excited state in the compound nucleus (in this case, ⁸²Br), a sharp peak, or resonance, is observed in the reaction cross-section. The parameters of these resonances provide insight into the statistical properties of the nucleus. For this compound, key s-wave neutron resonance parameters have been determined through transmission and capture measurements on enriched samples. periodictable.com
Key resonance parameters for this compound include the s-wave strength function (S₀), the average level spacing (), and the average radiation width (<Γγ>). periodictable.com These parameters are crucial for nuclear models and applications in reactor physics. kaeri.re.kr Measurements have been made on separated isotopes of bromine up to neutron energies of 15-21 keV. periodictable.comkaeri.re.kr
| Parameter | Value |
|---|---|
| s-wave strength function (S₀) | (0.86 ± 0.14) x 10⁻⁴ |
| Average level spacing (<D>) | 70 ± 12 eV |
| Average radiation width (<Γγ>) | 234 ± 20 meV |
Beyond the statistical distribution of individual resonances, sometimes groups of resonances, known as intermediate structures, are observed. These structures suggest the influence of simpler nuclear configurations, such as doorway states, which are not fully mixed into the more complex compound nuclear states. In the case of this compound, analyses of neutron resonance data have revealed the presence of such intermediate structures. periodictable.com Clusters of energy levels have been observed at specific neutron energies, indicating non-statistical effects in the neutron interaction with the ⁸¹Br nucleus. periodictable.com
These clusters appear as steep rises in the cumulative sum of the reduced neutron widths (gΓn⁰) plotted against neutron energy. For this compound, these structures have been identified at energies of 1.2, 4.4, 10.0, 11.5, and 14.1 keV. periodictable.com
Neutron activation is a process where a nucleus captures a neutron, becomes radioactive, and then decays, emitting radiation that can be measured. The probability of this happening is quantified by the activation cross-section. Various neutron-induced reactions on this compound have been studied, providing essential data for applications such as nuclear reactor design and astrophysics. kaeri.re.kr These reactions include neutron capture (n,γ), and threshold reactions like (n,p), (n,α), and (n,2n), which require the incoming neutron to have a minimum kinetic energy.
Measurements for these cross-sections have been performed at various neutron energies, from thermal energies up to the 14-15 MeV range, using activation techniques and offline gamma-ray spectrometry. mit.eduaps.org
| Reaction | Neutron Energy | Measured Cross-Section |
|---|---|---|
| ⁸¹Br(n,γ)⁸²Br | Thermal (2200 m/s) | 2.36 ± 0.05 barns |
| ⁸¹Br(n,γ)⁸²Br | 30 keV (Maxwellian avg.) | 244 ± 10 millibarns |
| ⁸¹Br(n,p)⁸¹ᵐSe | 13.5 ± 0.2 MeV | 18.0 ± 1.2 millibarns |
| ⁸¹Br(n,p)⁸¹ᵐSe | 14.1 ± 0.2 MeV | 19.8 ± 1.3 millibarns |
| ⁸¹Br(n,p)⁸¹ᵐSe | 14.4 ± 0.2 MeV | 21.1 ± 1.4 millibarns |
| ⁸¹Br(n,p)⁸¹ᵐSe | 14.8 ± 0.2 MeV | 24.3 ± 1.6 millibarns |
| ⁸¹Br(n,α)⁷⁸As | 13.5 ± 0.2 MeV | 12.5 ± 0.8 millibarns |
| ⁸¹Br(n,α)⁷⁸As | 14.1 ± 0.2 MeV | 14.1 ± 0.9 millibarns |
| ⁸¹Br(n,α)⁷⁸As | 14.4 ± 0.2 MeV | 15.0 ± 1.0 millibarns |
| ⁸¹Br(n,α)⁷⁸As | 14.8 ± 0.2 MeV | 16.8 ± 1.1 millibarns |
| ⁸¹Br(n,2n)⁸⁰ᵐBr | 14.1 MeV | 793 ± 48 millibarns |
Charged-Particle Induced Reactions
In addition to neutron interactions, bombarding stable nuclei with charged particles is a powerful tool for studying nuclear structure. These reactions can add or remove nucleons, populating excited states in the final nucleus.
Proton stripping reactions are used to study the properties of proton single-particle states in a nucleus. In a reaction like (³He,d), a proton is stripped from the incoming Helium-3 projectile and transferred to the target nucleus. By using even-atomic-number Selenium isotopes as targets, one can produce and study the energy levels of the odd-atomic-number Bromine isotopes, including this compound.
Specifically, the ⁸⁰Se(³He,d)⁸¹Br reaction has been used to investigate the excited states of this compound. osti.gov In such experiments, a beam of 24 MeV ³He ions is directed at an enriched ⁸⁰Se target. The outgoing deuterons are then analyzed using a magnetic spectrograph to determine the excitation energies of the states populated in ⁸¹Br. osti.gov By comparing the measured angular distributions of the deuterons to theoretical predictions from Distorted Wave Born Approximation (DWBA) calculations, the orbital angular momentum (lₚ) of the transferred proton can be determined, allowing for spin and parity assignments to the nuclear levels. osti.gov This technique has been instrumental in identifying numerous energy levels in this compound. osti.gov
Nuclear Isomerism and Decay Pathways to this compound
While this compound is a stable isotope, it is the end product of the radioactive decay of several other nuclides. chemlin.org The study of these decay pathways helps to construct and verify nuclear level schemes.
This compound is a daughter nuclide of Krypton-81 and Selenium-81. chemlin.org
Krypton-81 (⁸¹Kr) : This isotope, with a long half-life of 229,000 years, decays to the ground state of this compound exclusively through electron capture (EC). kaeri.re.krmit.edu
Selenium-81 (⁸¹Se) : With a half-life of 18.45 minutes, ⁸¹Se decays to this compound via beta-minus (β⁻) emission. periodictable.comkaeri.re.kr This decay populates several excited states in ⁸¹Br, which then de-excite by emitting gamma rays. aps.org
Selenium-81m (⁸¹ᵐSe) : This nuclear isomer of Selenium-81 has a half-life of 57.3 minutes. It primarily decays via isomeric transition (IT) to the ground state of ⁸¹Se, which then beta-decays to ⁸¹Br. However, a small fraction of ⁸¹ᵐSe decays directly via β⁻ emission to levels in ⁸¹Br. aps.org The decay of both ⁸¹Se and ⁸¹ᵐSe has been studied using Ge(Li) detectors to precisely measure the energies and intensities of the gamma rays, leading to a well-defined decay scheme for this compound. aps.org
Additionally, this compound itself has a known nuclear isomer, Bromine-81m (⁸¹ᵐBr) . This excited state lies at an energy of 536.20 keV above the ground state and has a half-life of 34.6 microseconds before decaying to the stable ground state via isomeric transition. chemlin.org
Electron Capture Branching from Krypton-81m to this compound
A key nuclear process involving this compound is the electron capture decay of the metastable isomer Krypton-81m (81mKr). In this process, a proton-rich nucleus of 81mKr captures an inner atomic electron, transforming a proton into a neutron and thereby decaying into its isobar, this compound. This is a type of beta decay. gsi.dewikipedia.org A crucial parameter in this decay is the branching ratio, which quantifies the probability of the decay proceeding to a specific energy level in the daughter nucleus.
A remeasurement of the electron capture branching ratio for the decay of 81mKr to the ground state of 81Br yielded a value of (2.26 ± 0.32) x 10-5. osti.gov This corresponds to a log ft value of 4.93 ± 0.06, which provides a standardized way to compare the rates of different beta decays. osti.gov The log ft value is inversely related to the decay probability; a smaller value indicates a more "allowed" or faster transition.
Astrophysical and Neutrino Detection Significance of 81mKr Decay
The decay of 81mKr to 81Br holds significant implications for astrophysics, particularly in the detection of solar neutrinos. Solar neutrinos are elementary particles produced in the nuclear fusion reactions that power the sun. in2p3.fr Detecting these neutrinos provides a direct window into the processes occurring in the solar core.
A proposed solar neutrino detector utilizes the interaction of neutrinos with this compound. osti.gov Specifically, the capture of a solar neutrino by a 81Br nucleus can induce a transition to an excited state of Krypton-81, which subsequently decays. The rate of this neutrino capture is directly related to the electron capture branching ratio of the inverse process, the decay of 81mKr to 81Br.
The remeasured, smaller branching ratio for the 81mKr electron capture decay implies a corresponding reduction in the predicted capture rate for solar neutrinos in a this compound based detector. osti.gov This refinement is critical for the accurate interpretation of data from such experiments, which aim to address the long-standing "solar neutrino problem" – the discrepancy between the predicted and observed flux of solar neutrinos. in2p3.fr A 81Br detector is particularly sensitive to neutrinos produced from the decay of Beryllium-7 (7Be) in the sun. osti.govaps.org
Target Preparation for Nuclear Reaction Experiments
To study nuclear reactions involving this compound, it is essential to prepare targets containing this specific isotope in a pure and well-characterized form.
Ion Implantation Techniques for Isotopically Selected 81Br Targets
Ion implantation is a versatile technique used to introduce specific ions into a solid substrate, thereby altering its properties. pelletron.com In the context of nuclear physics, it is a powerful method for creating isotopically enriched targets. The process involves generating a beam of ions of the desired isotope, in this case, 81Br, and accelerating them towards a substrate material. The ions penetrate the substrate and come to rest at a certain depth, forming a layer enriched with the implanted isotope.
The key advantages of ion implantation for preparing 81Br targets include:
Isotopic Purity: The use of a mass separator in the ion implanter allows for the selection of only 81Br ions, resulting in a target with very high isotopic enrichment.
Precise Dose Control: The number of implanted ions can be accurately controlled, allowing for the creation of targets with a well-defined areal density (atoms per unit area).
Substrate Flexibility: A wide variety of materials can be used as substrates, chosen based on the specific requirements of the nuclear reaction experiment. Criteria for suitable backing materials include forming a stable compound with the implanted ions, having a high saturation value and low sputtering yield for the implanted ions, and exhibiting low activity for proton-induced reactions. cern.ch
Characterization Methods for Implanted Targets (e.g., Rutherford Back Scattering Spectroscopy)
Once a 81Br target is prepared, it is crucial to characterize it thoroughly to determine the concentration and depth distribution of the implanted ions. Rutherford Backscattering Spectrometry (RBS) is a non-destructive analytical technique widely used for this purpose. wikipedia.orghzdr.dehzdr.debiu.ac.il
In RBS, a beam of light ions, typically helium ions (alpha particles), with a known energy is directed at the target. hzdr.de These ions scatter off the nuclei of the atoms in the target. By measuring the energy of the backscattered ions at a specific angle, information about the mass and depth of the target atoms can be obtained.
The key principles of RBS characterization are:
Mass Identification: The energy of a backscattered ion is dependent on the mass of the target nucleus it collides with. Heavier nuclei result in higher energy backscattered ions. This allows for the identification of the elements present in the target, including the implanted 81Br.
Depth Profiling: As the incident ions travel into the target material, they lose energy. Similarly, after scattering, they lose more energy on their way out. The total energy loss is proportional to the depth at which the scattering event occurred. By analyzing the energy spectrum of the backscattered ions, a depth profile of the implanted 81Br can be constructed. researchgate.netresearchgate.netdiva-portal.org
Quantitative Analysis: The number of backscattered ions from a particular element is proportional to its concentration in the target. This allows for the quantitative determination of the areal density of the implanted 81Br.
Simulations of the RBS process, often using codes like SIMNRA, are used to analyze the experimental spectra and extract precise information about the target's composition and the depth profile of the implanted ions. researchgate.net
| Parameter | Description |
| Incident Ion | Typically 4He+ (alpha particles) |
| Incident Energy | Mega-electron Volt (MeV) range |
| Scattering Angle | A fixed angle at which the detector is placed |
| Measured Quantity | Energy of backscattered ions |
| Derived Information | Elemental composition, Areal density (atoms/cm2), Depth profile of elements |
Theoretical and Computational Approaches for Bromine 81 Studies
Quantum Chemical Calculations for Spectroscopic Parameters (e.g., NMR, NQR)
Quantum chemical calculations are fundamental in predicting and interpreting the spectroscopic parameters of molecules containing Bromine-81. These methods are particularly crucial for understanding Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) spectroscopy.
For NQR, the transition frequencies of ⁸¹Br are influenced by factors such as the electron-donating and withdrawing characteristics of substituents on an aromatic ring and intermolecular contacts. lsu.edu Quantum chemical methods, like geometry-optimized restricted Hartree-Fock (RHF) calculations, can yield the nuclear quadrupole coupling constant (e²qQ/h) and the asymmetry parameter (η) that are in close agreement with experimental data. lsu.edu For instance, models using Hammett σ parameters can predict ⁸¹Br NQR transition frequencies with an accuracy of approximately ±1.6 MHz. lsu.edu The very wide frequency range over which ⁸¹Br transitions can occur makes these predictive models valuable. lsu.edu
In the realm of NMR, ⁸¹Br is generally the preferred nucleus for liquid-state studies over ⁷⁹Br because it is more sensitive and produces narrower signals. huji.ac.il Both isotopes are quadrupolar, which often leads to broad signals, limiting bromine NMR primarily to studies of bromide ion binding in symmetrical environments. huji.ac.il Quantum chemical approaches are continuously evolving to provide more accurate calculations of NMR chemical shifts and spin-spin coupling constants. mdpi.comresearchgate.net These computational methods are essential for interpreting spectra and assigning signals to specific molecular structures. nih.gov
Below is a table showcasing experimental NQR data for KHgBr₃·H₂O at 295 K, which can be used as a benchmark for computational results.
| Parameter | Value |
| Resonance Lines | 3 detected between 77 K and room temperature researchgate.net |
| e²qQ/h (MHz) | 228.42, 226.24, 108.76 researchgate.net |
| η (Asymmetry Parameter) | 0.005, 0.005, 0.465 researchgate.net |
Density Functional Theory (DFT) for Isotope Fractionation Factor Prediction
Density Functional Theory (DFT) is a powerful computational method used to predict isotope fractionation factors, which are crucial for understanding geochemical and biochemical processes. While direct studies on this compound fractionation are not widely detailed in the provided sources, the methodology has been successfully applied to other isotopes like Boron, demonstrating its capability. arxiv.org
The core principle of isotope fractionation is that differences in the coordination and bonding environments of an element in various phases or compounds lead to a partitioning of its isotopes. arxiv.org DFT calculations can model these environments at an atomic level. By computing the force constants acting on the fractionating element in different chemical species, the vibrational frequencies can be determined. arxiv.org These frequencies are mass-dependent and are the primary input for calculating the equilibrium isotope fractionation factors. arxiv.org This computational framework allows for the prediction of isotopic signatures in materials under various conditions, including extreme pressures and temperatures, providing insights that are comparable in accuracy to experimental measurements. arxiv.org
First-Principles Molecular Dynamics (FPMD), often based on DFT, is a state-of-the-art technique for evaluating the effects of solvation on ions and molecules. This method is particularly insightful for studying the hydration of the bromide ion (Br⁻), which involves the ⁸¹Br isotope. FPMD simulations can provide a detailed picture of the local solvation structure around an ion. nih.gov
Studies comparing FPMD simulations of a bromide aqua ion with experimental data from Extended X-ray Absorption Fine Structure (EXAFS) have shown excellent agreement. nih.gov The DFT-based simulations accurately describe the experimental results, outperforming classical molecular dynamics simulations. nih.gov The primary reason for this superior performance is the explicit inclusion of polarization effects in the quantum mechanical treatment of ion-water interactions, which are often neglected in classical force fields. nih.gov
Nuclear Structure Models (e.g., Shell-Model Calculations)
The structure of the this compound nucleus, which contains 35 protons and 46 neutrons, is described by nuclear structure models, most notably the nuclear shell model. wikipedia.org This model is analogous to the atomic shell model for electrons, where nucleons (protons and neutrons) occupy quantized energy levels or shells. wikipedia.org Nuclei with completely filled proton or neutron shells exhibit exceptional stability, a phenomenon associated with "magic numbers" (2, 8, 20, 28, 50, 82, 126). wikipedia.org
Since this compound has neither a magic number of protons nor neutrons, its properties are determined by the interactions of the valence nucleons outside the last filled shells. Shell-model calculations for ⁸¹Br would typically involve:
Defining an Inert Core: A doubly magic nucleus is chosen as an inert core, and only the valence nucleons outside this core are considered active.
Establishing a Model Space: A set of single-particle orbitals that the valence nucleons can occupy is defined.
Solving the Schrödinger Equation: The Hamiltonian, which includes the single-particle energies and the residual two-body interactions between the valence nucleons, is diagonalized to obtain the energy levels (eigenstates) and wave functions of the nucleus. u-tokyo.ac.jp
These calculations can predict various nuclear properties, such as the spin and parity of the ground state, excited state energies, and nuclear magnetic moments. wikipedia.orgu-tokyo.ac.jp The accuracy of these predictions depends on the choice of the model space and the effective nucleon-nucleon interaction used in the calculation. mdpi.com
A simplified representation of the nucleon shell filling for this compound is shown in the table below.
| Shell | Orbitals | Proton Capacity | Neutron Capacity | ⁸¹Br Protons (35) | ⁸¹Br Neutrons (46) |
| 1 | 1s₁/₂ | 2 | 2 | 2 | 2 |
| 2 | 1p₃/₂, 1p₁/₂ | 6 | 6 | 6 | 6 |
| 3 | 1d₅/₂, 2s₁/₂, 1d₃/₂ | 12 | 12 | 12 | 12 |
| 4 | 1f₇/₂ | 8 | 8 | 8 | 8 |
| 5 | 2p₃/₂, 1f₅/₂, 2p₁/₂, 1g₉/₂ | 22 | 22 | 7 | 18 |
| Total | 35 | 46 |
Statistical Models in Nuclear Reaction Analysis
Statistical models are essential for analyzing nuclear reactions involving this compound, particularly for calculating reaction cross-sections. ictp.it These models are most applicable when a projectile interacts with a target nucleus to form a compound nucleus. The fundamental assumption of the statistical model is that the compound nucleus exists for a relatively long time, allowing its energy to be distributed among all its nucleons and leading it to "forget" the specific way it was formed. The subsequent decay of this compound nucleus is then treated statistically, independent of its formation process.
These models are used to predict the probabilities of different outgoing reaction channels, such as (n, 2n), (n, p), and (n, α) reactions. xml-journal.net The Hauser-Feshbach formula is a cornerstone of this approach, providing a method to calculate the average cross-section for a specific reaction.
Experimental measurements of reaction cross-sections on bromine isotopes in the 13-15 MeV neutron energy range have been compared with theoretical calculations from nuclear reaction model codes like TALYS-1.95. xml-journal.net These comparisons are vital for validating and refining the parameters used in the statistical models. xml-journal.net Discrepancies between experimental data and model predictions can highlight areas where the theoretical understanding of the nuclear reaction mechanisms may be incomplete. cern.charxiv.org
The following table presents a comparison of experimental and evaluated cross-section data for neutron-induced reactions on ⁸¹Br.
| Reaction | Energy (MeV) | Experimental Cross-Section (mb) | Evaluated Data (mb) - TENDL-2019 |
| ⁸¹Br(n, p)⁸¹ᵐSe | 13.5 | 15.3 ± 1.1 | 16.0 |
| ⁸¹Br(n, p)⁸¹ᵐSe | 14.1 | 17.5 ± 1.2 | 18.1 |
| ⁸¹Br(n, p)⁸¹ᵐSe | 14.4 | 18.6 ± 1.3 | 19.0 |
| ⁸¹Br(n, p)⁸¹ᵐSe | 14.8 | 20.2 ± 1.4 | 19.9 |
| ⁸¹Br(n, α)⁷⁸As | 13.5 | 13.9 ± 1.0 | 14.5 |
| ⁸¹Br(n, α)⁷⁸As | 14.1 | 14.8 ± 1.0 | 15.1 |
| ⁸¹Br(n, α)⁷⁸As | 14.4 | 15.2 ± 1.1 | 15.2 |
| ⁸¹Br(n, α)⁷⁸As | 14.8 | 15.5 ± 1.1 | 15.1 |
| (Data adapted from recent cross-section measurements and theoretical calculations.) xml-journal.net |
Future Research Directions and Emerging Applications
Advancements in Bromine-81 Analytical Precision and Throughput
The ability to precisely measure bromine isotope ratios (⁸¹Br/⁷⁹Br) is fundamental to its application as a tracer. Recent advancements in multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) have significantly enhanced the analytical precision and throughput for ⁸¹Br analysis. A key challenge in MC-ICP-MS is the presence of isobaric interferences, such as ⁴⁰Ar³⁸ArH⁺ and ⁴⁰Ar⁴⁰ArH⁺, which can overlap with the ⁷⁹Br⁺ and ⁸¹Br⁺ signals, respectively. The use of high-resolution mode in MC-ICP-MS has been effective in resolving these interferences. arxiv.org
Novel methods are continuously being developed to improve sensitivity and reduce sample processing time. For instance, techniques involving the direct introduction of volatile bromine compounds into the mass spectrometer can enhance efficiency. Furthermore, coupling gas chromatography with MC-ICP-MS (GC-MC-ICP-MS) allows for the compound-specific isotope analysis of brominated organic compounds, achieving high precision even with small sample amounts. The external reproducibility of ⁸¹Br/⁷⁹Br ratio measurements has been reported to be in the range of ±0.03‰ to ±0.14‰, a significant improvement that opens up new avenues for research. arxiv.org
| Analytical Technique | Key Advancement | Achieved Precision (δ⁸¹Br) |
| MC-ICP-MS (High-Resolution) | Resolution of isobaric interferences | ±0.03‰ to ±0.14‰ |
| GC-MC-ICP-MS | Compound-specific isotope analysis | High precision on small sample amounts |
Expanded Applications of this compound Isotopologues in Complex Biogeochemical Systems
The study of the biogeochemical cycling of bromine is gaining importance due to the abundance of both natural and anthropogenic organobromine compounds in the environment. researchgate.net The use of this compound labeled compounds, or isotopologues, as tracers is a promising area of research. These labeled compounds can be introduced into environmental or biological systems to track the pathways and transformations of brominated substances.
Future research will likely focus on synthesizing a wider range of ⁸¹Br-labeled compounds to study the fate of specific pollutants, such as brominated flame retardants or pesticides. By tracing the isotopic signature of these compounds, scientists can elucidate degradation pathways, identify reaction mechanisms, and quantify the extent of natural attenuation. iaea.org This information is crucial for environmental risk assessment and the development of effective remediation strategies. The small mass difference between ⁷⁹Br and ⁸¹Br results in subtle isotope fractionation during biotic and abiotic processes, which, with high-precision analytical techniques, can be used to understand these processes in detail. researchgate.net
Integration of Multi-Isotope Approaches for Source Apportionment and Reaction Pathway Elucidation
For example, in hydrogeology, the combined analysis of δ⁸¹Br and δ³⁷Cl in formation waters can help to distinguish between different brine sources and understand subsurface fluid mixing and transport processes. researchgate.net Similarly, in atmospheric science, multi-isotope analysis of aerosols can help to identify and quantify the contributions of various pollution sources, such as industrial emissions, biomass burning, and sea spray. iaea.org The development of analytical protocols that allow for the simultaneous measurement of multiple isotope ratios from a single sample will be a key area of future research, improving the efficiency and cost-effectiveness of these powerful tracing techniques.
Development of Novel Spectroscopic Techniques for this compound Characterization
While mass spectrometry is the primary tool for isotopic analysis, spectroscopic techniques offer complementary information about the chemical environment and bonding of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy of ⁸¹Br is a particularly promising area. Although both ⁷⁹Br and ⁸¹Br are NMR-active, ⁸¹Br is often the nucleus of choice for liquid-state NMR because it is more sensitive and produces narrower signals. Solid-state ⁸¹Br NMR is also emerging as a powerful tool for characterizing the local structure and symmetry of bromide ions in inorganic materials.
Future developments in NMR could include higher-field magnets and advanced pulse sequences to further enhance the sensitivity and resolution of ⁸¹Br NMR. This would enable the study of a wider range of materials and biological systems where bromine plays a critical role. Additionally, other spectroscopic techniques, such as high-resolution continuum source molecular absorption spectrometry, are being explored for the determination of bromine, which could potentially be adapted for isotopic analysis.
| Property | Bromine-79 | This compound |
| Natural Abundance | ~50.69% | ~49.31% |
| Nuclear Spin (I) | 3/2 | 3/2 |
| NMR Sensitivity | Lower | Higher |
| NMR Signal Linewidth | Broader | Narrower |
Enhanced Theoretical Modeling of this compound Nuclear and Chemical Interactions
Advancements in computational chemistry and nuclear physics are crucial for interpreting experimental data and predicting the behavior of this compound in various systems. Theoretical models are being developed to better understand the fundamental properties of the ⁸¹Br nucleus, including its stability, spin, and quadrupole moment. chemlin.org These models are essential for refining our understanding of nuclear structure and for predicting the outcomes of nuclear reactions involving bromine isotopes.
In the realm of chemical interactions, computational models are used to predict bromine kinetic isotope effects (KIEs) in chemical and biochemical reactions. By simulating reaction pathways and calculating the vibrational frequencies of molecules containing ⁷⁹Br and ⁸¹Br, researchers can predict the extent of isotope fractionation. These theoretical predictions can then be compared with experimental measurements to elucidate reaction mechanisms at a molecular level. Future research will focus on developing more accurate and computationally efficient models that can be applied to larger and more complex systems, providing deeper insights into the role of this compound in chemistry and biology.
Q & A
Q. What are the key isotopic properties of Bromine-81 relevant to NMR spectroscopy?
this compound (Br-81) has a nuclear spin of 3/2− and a natural abundance of ~49.31%. These properties make it suitable for nuclear magnetic resonance (NMR) spectroscopy, particularly in studying quadrupolar nuclei. When designing NMR experiments, researchers must account for its isotopic abundance and spin characteristics to optimize signal-to-noise ratios and relaxation time measurements. Br-81’s chemical equivalence to Br-79 in most reactions allows isotopic substitution studies without altering reaction pathways, enabling precise tracking of molecular environments .
Q. How does the natural abundance of this compound influence experimental design in mass spectrometry?
Br-81’s ~49.31% abundance results in distinct isotopic patterns for brominated molecules. For example, diatomic bromine (Br₂) exhibits three mass peaks: 158 (Br-79₂), 160 (Br-79/81), and 162 (Br-81₂). Researchers must calibrate instruments to resolve these peaks and avoid misinterpretation of molecular fragmentation. Baseline corrections and isotopic pattern simulations (e.g., using software like IsoSpec) are critical for accurate quantification, especially in complex mixtures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in isotopic ratio measurements of this compound in complex matrices?
Discrepancies often arise from matrix interference, instrumental drift, or incomplete separation of isotopes. To mitigate these:
- Calibration : Use certified reference materials (e.g., NIST SRM 977 for bromine isotopes) to standardize measurements.
- Statistical validation : Apply error-propagation models and cross-validate results using multiple techniques (e.g., ICP-MS vs. TIMS).
- Contamination control : Pre-treat samples with ion-exchange chromatography to remove interfering ions like Cl⁻ or I⁻ .
Q. What methodological considerations are critical when using this compound in kinetic studies to isolate isotope effects?
Br-81’s slight mass difference from Br-79 (Δm = 2 u) can lead to measurable kinetic isotope effects (KIEs) in reaction mechanisms. To isolate these effects:
- Synthesis : Prepare isotopically pure Br-81 compounds via fractional distillation or laser isotope separation.
- Experimental controls : Use parallel reactions with Br-79 to differentiate mass-dependent effects from electronic or steric influences.
- NMR parameters : Adjust relaxation delays and pulse sequences to account for Br-81’s quadrupolar broadening in real-time reaction monitoring .
Q. How should conflicting data on this compound’s nuclear cross-sections be analyzed in neutron capture experiments?
Discrepancies in cross-section data may stem from variations in neutron flux density, target purity, or detection thresholds. Researchers should:
- Compare datasets : Use databases like ENDF/B to evaluate historical measurements and identify outliers.
- Model uncertainties : Apply Monte Carlo simulations to quantify systematic errors in detector geometry or neutron moderation.
- Collaborative verification : Replicate experiments using independent facilities (e.g., nuclear reactors vs. spallation sources) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
